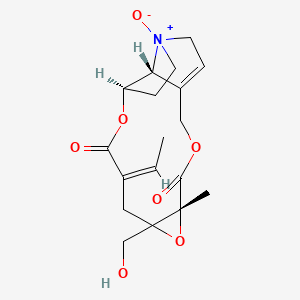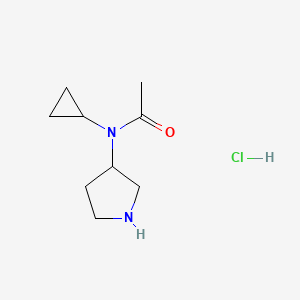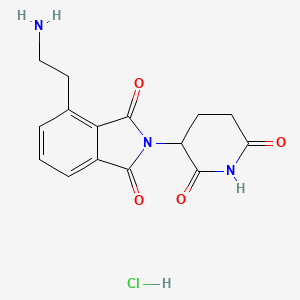
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a chemical compound with the molecular formula C9H8F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt typically involves the esterification of 4-amino-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrogen chloride gas to form the hydrogen chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
- 4-amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H9ClF3NO3 |
|---|---|
Poids moléculaire |
271.62 g/mol |
Nom IUPAC |
methyl 4-amino-3-(trifluoromethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C9H8F3NO3.ClH/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12;/h2-4H,13H2,1H3;1H |
Clé InChI |
JKWTZJMRJTYQLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)










![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)

![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
